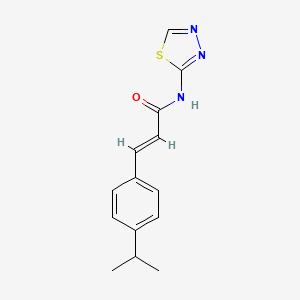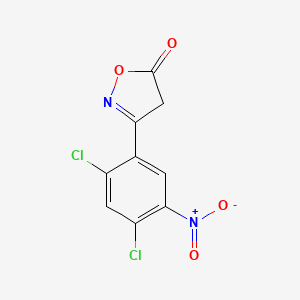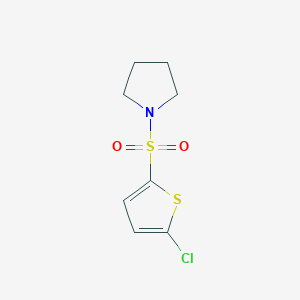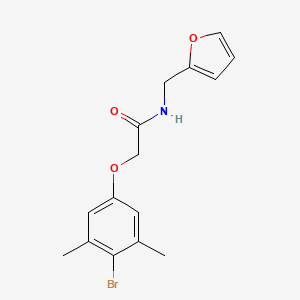
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone is an organic compound with the molecular formula C14H10ClNO3 It is characterized by the presence of a chlorophenyl group and a nitrophenoxy group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-nitrophenol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+4-nitrophenolbasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins or enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorophenyl)-2-(4-aminophenoxy)ethanone: Similar structure but with an amino group instead of a nitro group.
1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(4-chlorophenyl)-2-(4-methoxyphenoxy)ethanone: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone is unique due to the presence of both a chlorophenyl and a nitrophenoxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIUYBQTWKBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)


![2-(3-Methoxyphenyl)benzo[d]oxazole](/img/structure/B5874562.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)

![3-[2-(Difluoromethoxy)phenyl]-1,1-dimethylthiourea](/img/structure/B5874580.png)



![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)


